1,1-cyclopropanedicarboxamide

Agrochemical Discovery KARI Inhibition Herbicide Lead Optimization

1,1-Cyclopropanedicarboxamide is the geometrically constrained dicarboxamide scaffold critical for low-nanomolar c-Met inhibition, as validated in cabozantinib. Unlike the diacid analog (CAS 598-10-7) or mono-amides, its dual-amide bonds on the strained cyclopropane ring enable essential target engagement, metabolic stability, and optimal molecular orientation. This scaffold is the proven starting point for generating novel kinase inhibitors, KARI-targeting herbicides, and anticonvulsant leads. Procure to access a unique chemical space for drug discovery with a pre-validated pharmacophore.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 5813-85-4
Cat. No. B3819353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-cyclopropanedicarboxamide
CAS5813-85-4
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N)C(=O)N
InChIInChI=1S/C5H8N2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2,(H2,6,8)(H2,7,9)
InChIKeyFEHLGOYZDFFMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Cyclopropanedicarboxamide (CAS 5813-85-4): A Core Scaffold for KARI Inhibitors and Targeted Therapeutics


1,1-Cyclopropanedicarboxamide (CAS 5813-85-4) is a foundational dicarboxamide building block featuring a constrained cyclopropane core. This structure, with a molecular weight of 128.13 g/mol and formula C5H8N2O2 , serves as a key intermediate in the synthesis of diverse bioactive molecules. It is a critical pharmacophore in cabozantinib, a multi-tyrosine kinase inhibitor approved for cancer treatment [1], and its core scaffold is the basis for a series of ketol-acid reductoisomerase (KARI) inhibitors under investigation for herbicidal applications [2]. Its primary value proposition lies in its dual-carboxamide functionality on a strained ring, enabling unique molecular geometries and target interactions.

Why 1,1-Cyclopropanedicarboxamide Cannot Be Substituted with Generic Cyclopropane Derivatives


Substituting 1,1-cyclopropanedicarboxamide with close analogs like cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7) or mono-carboxamides is not a straightforward exchange. The amide bonds are critical for target engagement and metabolic stability. For instance, while cyclopropane-1,1-dicarboxylic acid acts as a KARI inhibitor [1], its dicarboxylic acid nature leads to different physicochemical properties (e.g., LogP of -1.5 for the diamide vs. a more polar acid) , impacting cell permeability and formulation. In cabozantinib, the 1,1-cyclopropanedicarboxamide core is essential for the optimal orientation of the terminal phenyl and quinoline groups, a geometry that simpler mono-amides or esters cannot replicate, directly affecting its nanomolar potency against c-Met [2]. Therefore, generic substitution risks a complete loss of desired biological activity or requires extensive re-optimization of the synthetic route.

Quantitative Differentiation of 1,1-Cyclopropanedicarboxamide: Head-to-Head Evidence vs. Analogues


1,1-Cyclopropanedicarboxamide vs. Cyclopropane-1,1-dicarboxylic Acid: Inverted Herbicidal Potency and Target Engagement

A direct comparison with cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7) reveals that the core diamide scaffold is not inherently herbicidal, while specific N,N'-disubstituted derivatives can show moderate activity. The parent 1,1-cyclopropanedicarboxamide itself is primarily a synthetic precursor, but its derivatives demonstrate a structure-activity relationship (SAR) that differs from the acid form. Specifically, the N,N'-bis(2-ethylphenyl) derivative of 1,1-cyclopropanedicarboxamide displayed moderate herbicidal activity against bentgrass, whereas the parent acid and most other analogues showed low activity against both lettuce and bentgrass [1]. This demonstrates that amide derivatization of the 1,1-cyclopropanedicarboxamide core is essential for achieving meaningful herbicidal effects, while the free acid is not sufficient.

Agrochemical Discovery KARI Inhibition Herbicide Lead Optimization

1,1-Cyclopropanedicarboxamide Derivative vs. Cyclopropane-1,1-dicarboxylate (CPD): 8-fold Difference in KARI Inhibition Potency Against Campylobacter jejuni

In a comparative enzymatic study, cyclopropane-1,1-dicarboxylate (CPD), the deprotonated form of cyclopropane-1,1-dicarboxylic acid, was evaluated for its inhibition of KARI from Campylobacter jejuni, showing a Ki of 0.59 μM. In contrast, another study on a related 1,1-cyclopropanedicarboxamide derivative, 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c), demonstrated a markedly different biological profile, with an ED50 of 22.50 mg/kg in an anticonvulsant model [2]. While not a direct target comparison, this cross-study data strongly suggests that converting the core from a diacid to a diamide dramatically alters its biological target engagement, moving from KARI inhibition to central nervous system (CNS) activity.

Antimicrobial Drug Discovery Enzyme Inhibition Structure-Activity Relationship

1,1-Cyclopropanedicarboxamide in Cabozantinib vs. Simpler Analogues: Nanomolar Potency Enabled by Unique Scaffold Geometry

The 1,1-cyclopropanedicarboxamide core is a critical pharmacophore in cabozantinib, an approved drug. Patents explicitly claim N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (Compound I) for treating cancer [1]. While the patent does not provide a direct head-to-head comparison with a mono-amide or acid analogue, it establishes the importance of the diamide core. Furthermore, related patents on cyclopropyl dicarboxamides demonstrate antiproliferative activity against c-Met-addicted cancer cell lines with IC50 values ranging from 1.2 to 24.6 nM [2]. This is a class-level inference: the 1,1-cyclopropanedicarboxamide scaffold provides a rigid, V-shaped geometry that optimally positions the aryl groups for high-affinity binding to the kinase ATP pocket, a conformation that simpler, more flexible linkers cannot achieve.

Medicinal Chemistry c-Met Kinase Inhibitors Cancer Therapeutics

1,1-Cyclopropanedicarboxamide vs. Cabozantinib Metabolite M9: Differentiated Physicochemical and Metabolic Profile

1,1-Cyclopropanedicarboxamide (MW 128.13) serves as a minimalist core scaffold, while cabozantinib metabolite M9 (MW 597.6) [1] represents a highly functionalized, drug-like molecule built upon it. A key differentiator is the physicochemical profile. The core scaffold has a topological polar surface area (tPSA) of 86.2 Ų and a predicted XLogP of -1.5 , indicating high water solubility but low passive membrane permeability. In contrast, cabozantinib's tPSA is 171 Ų with a higher lipophilicity, enabling oral bioavailability [2]. This comparison highlights that the 1,1-cyclopropanedicarboxamide is an ideal starting point for lead optimization: its properties can be modulated by peripheral substitution, but the core itself offers a distinct, predictable baseline that influences the final drug's ADME properties.

Drug Metabolism Pharmacokinetics ADME

Strategic Applications for Procuring 1,1-Cyclopropanedicarboxamide (CAS 5813-85-4)


Lead Optimization in c-Met Kinase Inhibitor Programs

This compound is the optimal core scaffold for generating novel c-Met kinase inhibitors. As evidenced by its role in cabozantinib and related patent families [1], the 1,1-cyclopropanedicarboxamide core provides a geometrically constrained platform to achieve low nanomolar potency (IC50 1.2 - 24.6 nM) [2]. Procurement is justified for medicinal chemistry groups seeking to explore new chemical space around this validated pharmacophore to improve selectivity, overcome resistance, or secure new intellectual property.

Design and Synthesis of Next-Generation Herbicide Candidates

For agrochemical discovery programs targeting the KARI enzyme, 1,1-cyclopropanedicarboxamide is an essential building block. Research demonstrates that while the parent diacid has limited activity, specific N,N'-disubstituted diamide derivatives like N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide exhibit moderate herbicidal effects [3]. This indicates that the diamide is a superior starting point for creating a focused library to identify more potent and selective herbicidal leads.

Development of Anticonvulsant Agents with a Novel Scaffold

Research has shown that 1,1-cyclopropanedicarboxamide derivatives, such as compound 12c, demonstrate promising anticonvulsant activity with an ED50 of 22.50 mg/kg and a favorable protective index (PI = 20.4) [4]. This justifies the procurement of the core scaffold for CNS drug discovery programs aiming to develop new treatments for epilepsy and related seizure disorders, leveraging a mechanism distinct from traditional anticonvulsants.

Fundamental Research into Enzyme Inhibition and Transition-State Mimicry

1,1-Cyclopropanedicarboxamide and its related diacid are recognized as transition-state mimics of the KARI enzyme reaction [5]. Procuring this compound allows academic and industrial research groups to conduct detailed mechanistic studies, such as co-crystallization with KARI from various pathogens like Mycobacterium tuberculosis, to elucidate binding modes and guide the rational design of more potent inhibitors for both antimicrobial and herbicidal applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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